2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide
Description
2-Chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide is a small-molecule compound featuring a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 6, respectively. The benzamide nitrogen is connected via a methylene bridge to a pyrimidine ring substituted with a dimethylamino group (N(CH₃)₂) at position 2 and a methyl group (CH₃) at position 4.
The compound’s design integrates halogen atoms (Cl, F) to enhance metabolic stability and lipophilicity, while the dimethylamino group on the pyrimidine ring may improve solubility and facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-9-7-10(20-15(19-9)21(2)3)8-18-14(22)13-11(16)5-4-6-12(13)17/h4-7H,8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKRYWFQSKSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Chlorination: The chloro group is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Fluorobenzamide Formation: The final step involves the formation of the fluorobenzamide group through an amide coupling reaction, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in anhydrous conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Solubility: The dimethylamino group in the target compound likely enhances aqueous solubility compared to analogues with non-polar substituents (e.g., pyrazole in or phosphorothioate in ) .
Halogen Effects: The 2-Cl and 6-F substituents on the benzamide core may confer greater metabolic stability than non-halogenated analogues, as seen in compound 1a .
Research Findings and Implications
Metabolic Stability: Fluorine and chlorine substituents reduce oxidative metabolism, as observed in diazinon degradation products .
Solubility-activity Balance: The dimethylamino group improves solubility without compromising binding, a trade-off less effectively achieved in phosphorothioate derivatives .
Selectivity : The pyrimidine core’s methyl group may confer selectivity over off-target receptors compared to bulkier substituents in compound 1a .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine intermediate (e.g., 2-(dimethylamino)-6-methylpyrimidin-4-ylmethanamine) with 2-chloro-6-fluorobenzoyl chloride. Key steps include:
- Amide Coupling : Use a base like triethylamine in dichloromethane to facilitate the reaction at room temperature, ensuring minimal side-product formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
- Optimization : Reaction time, solvent polarity, and stoichiometric ratios of reactants should be systematically tested via Design of Experiments (DoE) to maximize yield.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the pyrimidine ring protons (δ 6.5–8.5 ppm), benzamide aromatic signals (δ 7.0–8.0 ppm), and dimethylamino groups (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) determines bond angles, dihedral angles, and hydrogen-bonding patterns critical for conformational stability .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI⁺ mode, calculated for C₁₆H₁₇ClFN₄O: 341.09) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms, as seen in structurally similar pyrimidine derivatives .
- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% that may interfere with bioassays .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize variability .
Q. What computational strategies are recommended to predict the binding mode and interaction mechanisms with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF). Parameterize the force field with partial charges derived from quantum mechanics (QM/MM) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs with modified substituents (e.g., replacing Cl with F on the benzamide) .
Q. How does the substitution pattern on the pyrimidine ring influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Dimethylamino Group : Enhances solubility via protonation at physiological pH. Replace with morpholino or piperazinyl groups to modulate logP .
- Methyl Substituent (C6) : Reduces steric hindrance for target binding. Removal decreases thermal stability (TGA data shows ~10°C lower decomposition temperature) .
- Physicochemical Profiling : Measure solubility (shake-flask method), permeability (PAMPA assay), and metabolic stability (microsomal incubation) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
